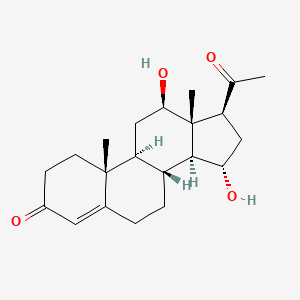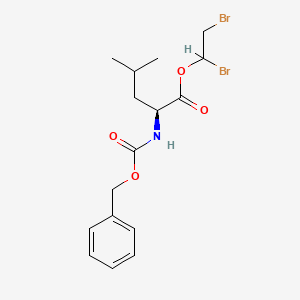
Carbamic acid, diethyl-, 2-(trimethylammonio)ethyl ester, iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, diethyl-, 2-(trimethylammonio)ethyl ester, iodide is a chemical compound with a complex structure. It is known for its unique properties and applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a carbamic acid ester group and a trimethylammonio group, which contribute to its reactivity and functionality.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, diethyl-, 2-(trimethylammonio)ethyl ester, iodide typically involves the reaction of diethyl carbamate with 2-(trimethylammonio)ethyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include the use of solvents such as dimethyl sulfoxide (DMSO) or supercritical carbon dioxide, which facilitate the reaction and improve the yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield of the product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
化学反应分析
Types of Reactions
Carbamic acid, diethyl-, 2-(trimethylammonio)ethyl ester, iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions result in various derivatives based on the nucleophile employed.
科学研究应用
Carbamic acid, diethyl-, 2-(trimethylammonio)ethyl ester, iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of carbamic acid, diethyl-, 2-(trimethylammonio)ethyl ester, iodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
相似化合物的比较
Similar Compounds
Ethyl carbamate: Another ester of carbamic acid, known for its presence in fermented foods and beverages.
Methyl carbamate: A simpler ester with different reactivity and applications.
Uniqueness
Carbamic acid, diethyl-, 2-(trimethylammonio)ethyl ester, iodide is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
63981-51-1 |
|---|---|
分子式 |
C10H23IN2O2 |
分子量 |
330.21 g/mol |
IUPAC 名称 |
2-(diethylcarbamoyloxy)ethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C10H23N2O2.HI/c1-6-11(7-2)10(13)14-9-8-12(3,4)5;/h6-9H2,1-5H3;1H/q+1;/p-1 |
InChI 键 |
OSZVTAHCWZLNGT-UHFFFAOYSA-M |
规范 SMILES |
CCN(CC)C(=O)OCC[N+](C)(C)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[(4-Amino-2,6-dimethylphenyl)methyl]-3,5-dimethylaniline](/img/structure/B12809926.png)



![2-[[2-[[2-[[2-[[2-[(2-acetamido-3-naphthalen-2-ylpropanoyl)amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]-methylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-N-[1-[[1-[2-[(1-amino-1-oxopropan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]butanediamide](/img/structure/B12809979.png)

![(1R)-1-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]-2-[(1R)-1-(dicyclohexylphosphino)ethyl]ferrocene](/img/structure/B12809992.png)





